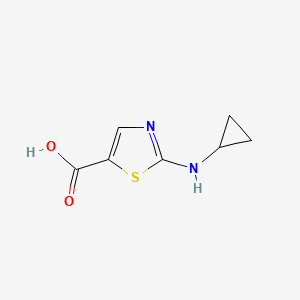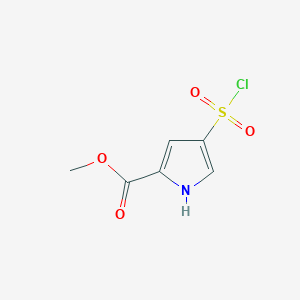
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid
Übersicht
Beschreibung
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid, also known as 4-chloro-3-methylphenylacetic acid, is a synthetic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 219.6 g/mol and a melting point of 135-140°C. 4-chloro-3-methylphenylacetic acid is a chiral molecule, meaning that it has two different forms, or enantiomers, that are mirror images of each other. This compound has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and the study of enzyme mechanisms.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds :
- The amino acid 1-(aminomethyl)cyclohexyl]acetic acid was used to produce Schiff base ligands, which were then reacted with metal ions to create transition metal complexes. These complexes were studied for their antioxidant properties and xanthine oxidase inhibitory activities, with the zinc complex showing significant inhibitory activity (Ikram et al., 2015).
Electrochemical Studies :
- Derivatives of phenylglycine, including 2-[(4-methylbenzoyl) amino] phenyl acetic acid and 2-[(4-chlorobenzoyl) amino] phenyl acetic acid, were synthesized and used to improve the electrochemical properties of poly ortho aminophenol films. These films were proposed as promising candidates for supercapacitor applications (Kowsari et al., 2019).
Cancer Research :
- The compound 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was synthesized and characterized, showing potential for anticancer applications. This research highlights the importance of structural characterization in drug development (Liu Ying-xiang, 2007).
Development of Polymeric Materials :
- Poly(amido-amine)s carrying primary amino groups as side substituents were developed by reacting N-triphenylmethyl-monosubstituted 1,2-diaminoethane with 2,2-bisacrylamido acetic acid. These polymers have potential applications as carriers for carboxylated drugs and are suitable for fluorescent labeling techniques (Malgesini et al., 2003).
Molecular Docking and Drug Design :
- The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and its structure determined. It showed potential as an anticancer drug through molecular docking analysis, targeting the VEGFr receptor (Sharma et al., 2018).
Corrosion Inhibition Studies :
- Amino acids, including derivatives of 2-amino-2-(4-chloro-3-methylphenyl)acetic acid, were investigated for their corrosion inhibitive performance. Quantum chemical calculations and molecular dynamic simulations were applied to understand the interaction of these amino acids with metal surfaces (Kaya et al., 2016).
Biochemische Analyse
Biochemical Properties
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with amino acid transporters, facilitating the transport of amino acids across cell membranes. Additionally, it may act as a substrate for certain enzymes, participating in metabolic pathways that involve the synthesis and degradation of amino acids .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in amino acid metabolism, leading to changes in the levels of specific metabolites within the cell . Furthermore, it can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their activity, depending on the context of the biochemical reaction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways that involve the synthesis and degradation of amino acids, leading to changes in metabolic flux and metabolite levels within the cell . Additionally, it may influence the activity of enzymes involved in these pathways, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within the cell . Additionally, it may interact with binding proteins that influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus, where it exerts its effects on cellular function . Additionally, its activity and function may be influenced by its localization within these compartments, further modulating its biochemical properties .
Eigenschaften
IUPAC Name |
2-amino-2-(4-chloro-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJQIXJYDWABPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)


![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)






![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)

